molecular formula C11H16N4O6S2 B563678 1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one CAS No. 1076200-06-0

1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one

Cat. No. B563678
CAS RN: 1076200-06-0
M. Wt: 364.391
InChI Key: WHXFFXYUSLMVIH-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a dimethylamino group, a dinitrophenyl group, and a disulfenone group. These groups could potentially confer a variety of chemical properties to the compound, such as reactivity, polarity, and acidity .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, the dimethylamino group is a strong electron donor and can participate in reactions as a nucleophile . The dinitrophenyl group is electron-withdrawing and can make the compound more reactive towards electrophiles .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the compound .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Compounds incorporating the dimethylamino motif have been synthesized and tested for their cytotoxic activities against various cancer cell lines. For example, a series of carboxamide derivatives of benzo[b][1,6]naphthyridines, incorporating dimethylamino groups, demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds showed IC(50) values less than 10 nM and were curative against colon 38 tumors in mice at specific dosages (Deady et al., 2003).

Coordination Chemistry and EPR Spectra

In the field of inorganic chemistry, studies on mixed-valence oxovanadium(IV/V) dinuclear entities incorporating N4O3-coordinating heptadentate ligands, which include dimethylamino groups, have been conducted. These complexes exhibit interesting electronic properties and EPR spectra, suggesting potential applications in catalysis and materials science (Mondal et al., 2005).

Local Anesthetic, Analgesic, and Antiaggregating Activities

Research on N-substituted 4-dimethylamino compounds has shown that they possess remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities. These findings point to potential applications in developing new pharmaceutical agents for pain management and cardiovascular diseases (Bruno et al., 1994).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds containing nitro groups can be explosive and should be handled with care .

Future Directions

Future research could involve studying the properties of this compound in more detail, determining its mechanism of action, and exploring potential applications. For example, it could be tested for biological activity or used as a starting point for the synthesis of new compounds .

properties

IUPAC Name

N,N-dimethyl-4-[2-(methylsulfonothioyloxyamino)ethyl]-2,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O6S2/c1-13(2)11-9(14(16)17)6-8(7-10(11)15(18)19)4-5-12-21-23(3,20)22/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXFFXYUSLMVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])CCNOS(=O)(=S)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721209
Record name 1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one

CAS RN

1076200-06-0
Record name 1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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